![molecular formula C13H16FNO4 B6210041 2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid CAS No. 2060028-73-9](/img/no-structure.png)
2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid
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Overview
Description
The compound “2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid” is an organic compound containing a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . This allows the BOC group to be added to amines under aqueous conditions .Chemical Reactions Analysis
The BOC group can be removed from the compound under acidic conditions . Common methods for deprotection involve the use of strong acids such as trifluoroacetic acid in dichloromethane, or HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, BOC-protected compounds are stable under basic conditions but can be deprotected under acidic conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid involves the protection of the amine group, followed by the introduction of the fluorine atom and the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amine group, which is then deprotected to yield the final product.", "Starting Materials": [ "4-aminophenylacetic acid", "tert-butyl chloroformate", "2-fluoroaniline", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butyl chloroformate and triethylamine in dichloromethane to yield the Boc-protected amine intermediate.", "Step 2: Introduction of the fluorine atom by reacting the Boc-protected amine intermediate with 2-fluoroaniline and diisopropylethylamine in dichloromethane to yield the Boc-protected 2-fluoroaniline intermediate.", "Step 3: Deprotection of the Boc group by treatment with methanol and sodium hydroxide to yield the 2-fluoroaniline intermediate.", "Step 4: Introduction of the carboxylic acid group by reacting the 2-fluoroaniline intermediate with 4-aminophenylacetic acid and sodium bicarbonate in ethyl acetate and water to yield the final product, 2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid.", "Step 5: Deprotection of the final product by treatment with hydrochloric acid to yield the desired compound." ] } | |
CAS RN |
2060028-73-9 |
Product Name |
2-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid |
Molecular Formula |
C13H16FNO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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